Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate

Catalog No.
S843463
CAS No.
1403257-54-4
M.F
C16H22BrNO2
M. Wt
340.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methy...

CAS Number

1403257-54-4

Product Name

Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate

IUPAC Name

methyl 5-bromo-3-[cyclohexyl(methyl)amino]-2-methylbenzoate

Molecular Formula

C16H22BrNO2

Molecular Weight

340.25 g/mol

InChI

InChI=1S/C16H22BrNO2/c1-11-14(16(19)20-3)9-12(17)10-15(11)18(2)13-7-5-4-6-8-13/h9-10,13H,4-8H2,1-3H3

InChI Key

ZYUJRQPZUWRXNM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1N(C)C2CCCCC2)Br)C(=O)OC

Canonical SMILES

CC1=C(C=C(C=C1N(C)C2CCCCC2)Br)C(=O)OC
Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate is a compound that has been of interest to researchers in various fields, including chemistry, biology, and pharmaceuticals. In this paper, we will explore the definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate.
Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate, also known as BRD4760, is a chemical compound with the molecular formula C19H26BrNO2. It is a member of the benzoate ester family of compounds and is used in various fields of research, including pharmaceuticals, chemistry, and biology.
Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate is a white or off-white powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). It has a molecular weight of 378.33 g/mol and a melting point range of 110-115°C. Its chemical properties include being a mild acid, with a pKa of 4.00, and a logP value of 4.4, indicating that it is moderately lipophilic and has the potential to cross cell membranes.
Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate can be synthesized through a multi-step process involving the reaction of 2-methyl-5-bromobenzoic acid with cyclohexylmethylamine and subsequent esterification with methanol. The purity and identity of the compound can be confirmed through various methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC).
Various methods have been used to analyze the properties of Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate, including HPLC, gas chromatography (GC), and UV-visible spectroscopy. These methods allow for the determination of the compound's purity, chemical stability, and degradation under various conditions.
Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate has been found to have biological properties such as inhibiting the growth of tumor cells and inducing apoptosis in cancer cell lines. It has also been tested for its antimicrobial properties against bacteria and fungi, with promising results.
The toxicity and safety of Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate have been assessed in various scientific experiments, including acute and chronic toxicity studies in animals. The results have shown low toxicity and no adverse effects at lower doses.
Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate has a range of applications in scientific experiments, including as a tool for the development of new drugs and as a reference standard for analytical methods in chemistry and biology.
The current state of research on Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate includes investigations into its biological activities, mechanisms of action, and potential therapeutic applications in cancer treatment.
Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate has potential implications in various fields of research and industry, including drug development, chemical synthesis, and analytical science.
Some of the limitations of Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate include its relatively low solubility and potential toxicity at higher doses. Future directions for research include improving the compound's solubility, investigating its potential as a drug delivery agent, and exploring its potential use in conjunction with other therapies.

1. Improvement of solubility to enhance its potential as a drug delivery agent.
2. Investigation of its potential in conjunction with other cancer therapies.
3. Exploration of its potential as a treatment for other diseases.
4. Development of new synthetic methods for Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate.
5. Investigation of its potential as an imaging agent.
6. Identification of its potential off-target effects.
7. Exploration of its potential as a targeting agent for drug delivery.
8. Investigation of its potential as a treatment for drug-resistant cancers.
9. Exploration of its mechanisms of action.
10. Development of more sensitive analytical methods for detection and quantification of Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate in biological samples.

XLogP3

4.8

Dates

Modify: 2023-08-16

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